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molecular formula C17H16N2O5 B8590857 2-(2-Benzyloxycarbonylamino-acetylamino)-benzoic Acid CAS No. 55301-19-4

2-(2-Benzyloxycarbonylamino-acetylamino)-benzoic Acid

Cat. No. B8590857
M. Wt: 328.32 g/mol
InChI Key: JBFXKYFRQWWPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173869B2

Procedure details

Lithium hydroxide (55 mg, 1.32 mmol) in water (0.8 mL), was added to a solution of the benzoate (1) (300 mg, 0.88 mmol) in dioxane (4 mL). After stirring overnight, the reaction mixture was concentrated at 40° C. to give a viscous oil, which was treated with 10% aqueous hydrochloric acid (31 mL), with the resulting emulsion formed being extracted with ethyl acetate (4×). The organic phases were combined, dried (MgSO4) and concentrated to give the title benzoic acid (2) quantitatively as a white solid:
Quantity
55 mg
Type
reactant
Reaction Step One
Name
benzoate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5](=[O:27])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH:12][C:13](=[O:26])[CH2:14][NH:15][C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17].Cl>O.O1CCOCC1>[CH2:19]([O:18][C:16]([NH:15][CH2:14][C:13]([NH:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:5]([OH:27])=[O:4])=[O:26])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
benzoate
Quantity
300 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC(CNC(=O)OCC1=CC=CC=C1)=O)=O
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated at 40° C.
CUSTOM
Type
CUSTOM
Details
to give a viscous oil, which
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
being extracted with ethyl acetate (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)NC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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